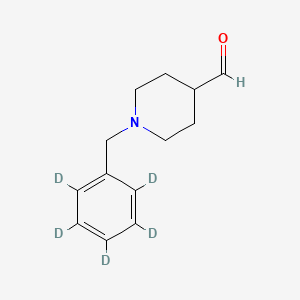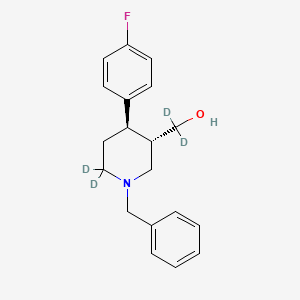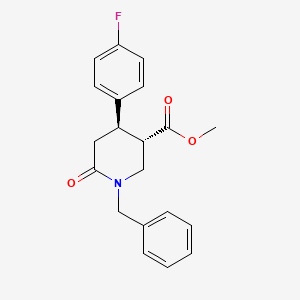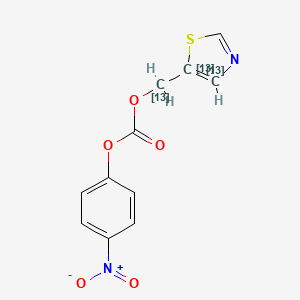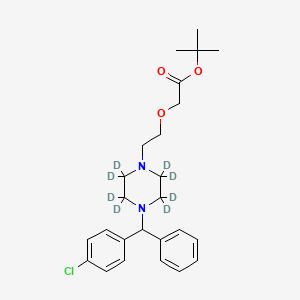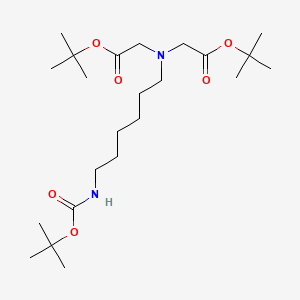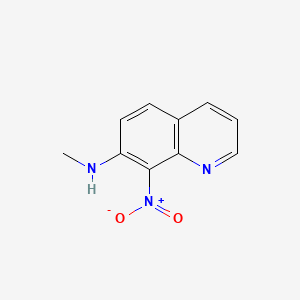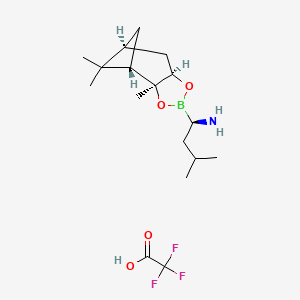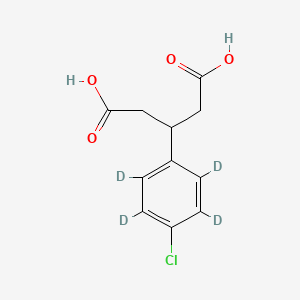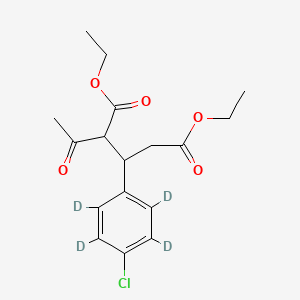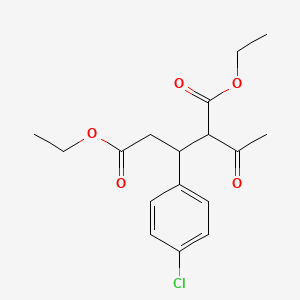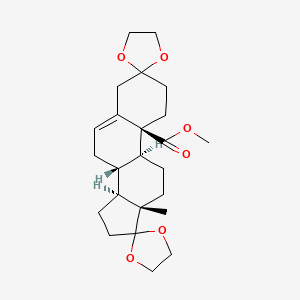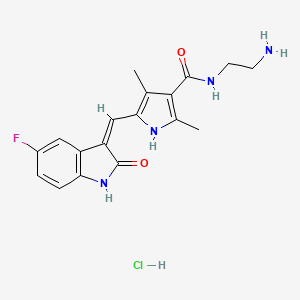
N,N-Didesethyl Sunitinib Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesethyl Sunitinib Hydrochloride is a biochemical used for proteomics research . It is a major active metabolite of an anticancer drug sunitinib . It has a similar kinase inhibitory effect as sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib account for 42% and 24%, respectively .
Synthesis Analysis
N,N-Didesethyl Sunitinib Hydrochloride is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor .Molecular Structure Analysis
The molecular formula of N,N-Didesethyl Sunitinib Hydrochloride is C18H19FN4O2•HCl . Its molecular weight is 378.83 .Chemical Reactions Analysis
Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .Physical and Chemical Properties Analysis
N,N-Didesethyl Sunitinib Hydrochloride is a dark yellow to orange solid . It is stable and slightly soluble in DMSO and methanol when heated . It should be stored in powder form at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Onkologieforschung
N,N-Didesethyl Sunitinib Hydrochlorid ist ein wichtiger aktiver Metabolit des Krebsmedikaments Sunitinib . Es wird in der Onkologieforschung eingesetzt, um die Auswirkungen von Sunitinib auf Rezeptor-Tyrosinkinasen zu untersuchen . Es besitzt eine potente inhibitorische Aktivität gegen mehrere Kinasen und hat potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krebsarten .
Hemmer mehrerer Rezeptor-Tyrosinkinasen
Diese Verbindung ist bekanntermaßen ein wirksamer Hemmer mehrerer Rezeptor-Tyrosinkinasen . Es wird verwendet, um die Auswirkungen von Sunitinib auf Rezeptor-Tyrosinkinasen zu untersuchen und die potenziellen therapeutischen Anwendungen dieser Verbindungen bei der Behandlung verschiedener Krebsarten zu erforschen .
Pharmakologische Forschung
This compound wird als pharmakologisches Werkzeug für Forschungszwecke eingesetzt . Es wird verwendet, um die Auswirkungen von Sunitinib auf Rezeptor-Tyrosinkinasen zu untersuchen und die potenziellen therapeutischen Anwendungen dieser Verbindungen bei der Behandlung verschiedener Krebsarten zu erforschen .
Hemmung von VEGFR, PDGFR und c-KIT
Diese Verbindung ist ein potenter Hemmer mehrerer Rezeptor-Tyrosinkinasen, darunter VEGFR, PDGFR und c-KIT . Es ist auch bekannt, dass es die FLT3- und RET-Kinaseaktivität hemmt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen macht, die von diesen Kinasen angetrieben werden
Wirkmechanismus
Target of Action
N,N-Didesethyl Sunitinib Hydrochloride is a multi-target tyrosine kinase inhibitor . It primarily targets receptor tyrosine kinases (RTKs) such as all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play a crucial role in cellular signaling, growth, and differentiation.
Mode of Action
N,N-Didesethyl Sunitinib Hydrochloride inhibits cellular signaling by targeting multiple RTKs . By binding to these targets, it prevents the activation of the kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways involved in cell growth and angiogenesis .
Biochemical Pathways
The inhibition of these RTKs by N,N-Didesethyl Sunitinib Hydrochloride affects several biochemical pathways. The primary pathways affected are those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively halt tumor growth and spread.
Pharmacokinetics
N,N-Didesethyl Sunitinib Hydrochloride is a major active metabolite of the anticancer drug Sunitinib . It has a similar kinase inhibitory effect as Sunitinib . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively . Thus, N,N-Didesethyl Sunitinib accounts for one third of the therapeutic effect of oral Sunitinib .
Result of Action
The molecular and cellular effects of N,N-Didesethyl Sunitinib Hydrochloride’s action primarily involve the inhibition of cell growth and angiogenesis . By inhibiting the RTKs, the compound prevents the activation of signaling pathways that promote cell growth and the formation of new blood vessels (angiogenesis). This leads to a decrease in tumor growth and metastasis .
Safety and Hazards
It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should be avoided . In case of accidental contact, rinse thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out the mouth with water if the person is conscious .
Biochemische Analyse
Biochemical Properties
N,N-Didesethyl Sunitinib Hydrochloride plays a significant role in biochemical reactions. It is a multi-target tyrosine kinase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, exhibiting a similar kinase inhibitory effect as Sunitinib .
Cellular Effects
N,N-Didesethyl Sunitinib Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively .
Molecular Mechanism
The mechanism of action of N,N-Didesethyl Sunitinib Hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N,N-Didesethyl Sunitinib Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-MGAWDJABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/no-structure.png)
![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)
